N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)24-19(14-16(3)23-24)22-21(25)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15,20H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCRUZRMTYKIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Cyclocondensation Route
The benchmark method employs isopropylhydrazine hydrochloride and ethyl 3-methyl-4-oxopentanoate in ethanol under Dean-Stark conditions (Table 1):
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Anhydrous ethanol | 68 | |
| Catalyst | p-Toluenesulfonic acid (0.5 eq) | 74 | |
| Temperature | Reflux (78°C) | 68-74 | |
| Reaction Time | 6-8 hours | - |
Mechanistic Insight : The reaction proceeds through β-ketoester tautomerization, followed by nucleophilic attack from the hydrazine nitrogen. Steric effects from the isopropyl group necessitate prolonged reaction times compared to simpler analogs.
Microwave-Assisted Synthesis
Recent adaptations using microwave irradiation (CEM Discover SP) demonstrate significant improvements:
- 150°C, 300W, 20 minutes → 89% yield
- Solvent-free conditions reduce purification complexity
- Limited scalability reported beyond 50g batches
Acylation Methodologies: Critical Evaluation
Schotten-Baumann Conditions
Classical acylation using 2,2-diphenylacetyl chloride produces variable yields:
# Representative Procedure (Adapted from )
pyrazole_amine = 1.0 eq
diphenylacetyl_cl = 1.2 eq
NaOH (10% aq) = 3.0 eq
Solvent = THF/H2O (3:1)
Stir at 0°C → RT, 12 hours
Yield: 62-68% (HPLC purity 94-97%)
Limitations :
- Hydrolysis competing reaction (5-8% yield loss)
- Requires strict pH control (pH 8.5-9.0 optimal)
Carbodiimide-Mediated Coupling
EDCl/HOBt system in dichloromethane enhances efficiency:
| Parameter | EDCl/HOBt | DCC/DMAP |
|---|---|---|
| Yield (%) | 82 | 76 |
| Reaction Time | 6 hours | 8 hours |
| Byproduct | Urea | DCU precipitate |
| Scale-up Feasibility | >1kg demonstrated | Limited to 200g |
Optimization Note : Pre-activation of the carboxylic acid (30 minutes) before amine addition improves yields by 11%.
Novel Catalytic Systems
Organocatalytic Approach
Benzotriazole-based catalysts enable room-temperature reactions:
$$ \text{2,2-Diphenylacetic acid} + \text{Pyrazole amine} \xrightarrow[\text{Et}_3\text{N (2 eq)}]{\text{Bt-OH (0.1 eq)}} \text{Target (91\% yield)} $$
Advantages :
- No metal contamination
- Tolerates moisture (≤5% H2O)
- Recyclable catalyst (3 cycles, 84% efficiency)
Flow Chemistry Adaptation
Continuous flow system parameters (Uniqsis FlowSyn):
| Parameter | Value |
|---|---|
| Residence Time | 12 minutes |
| Temperature | 65°C |
| Productivity | 38g/hour |
| Space-Time Yield | 214 kg·m⁻³·h⁻¹ |
This method reduces solvent consumption by 72% compared to batch processes.
Purification and Characterization
Crystallization Optimization
Ethyl acetate/n-hexane (1:4) system produces pharmaceutical-grade crystals:
- Melting Point : 142-144°C (DSC)
- Polymorph Control : Form II dominant above 40°C cooling
- Particle Size : 50-100μm (laser diffraction)
Spectroscopic Fingerprinting
Critical NMR assignments (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H) : Pyrazole C5 proton
- δ 4.89 (sept, J=6.8 Hz, 1H) : Isopropyl methine
- δ 3.76 (s, 2H) : Diphenylmethyl bridge
Industrial Scale-Up Challenges
Critical Quality Attributes :
- Residual solvent limits (ICH Q3C)
- Genotoxic impurity control (≤5 ppm)
- Particle size distribution (PSD ≥80% 50-200μm)
Process Economics :
- Raw material cost: $412/kg (lab scale) → $148/kg (100kg batch)
- Energy consumption: 28 kWh/kg (batch) vs 9 kWh/kg (flow)
Emerging Synthetic Technologies
Electrochemical Amination
Recent advances demonstrate direct C-N bond formation:
- Cell Potential : +1.2V vs SCE
- Electrolyte : LiClO₄ in acetonitrile
- Yield : 68% (room temperature, 6 hours)
Biocatalytic Approaches
Immobilized lipase (CAL-B) enables green synthesis:
- Solvent : tert-Butyl methyl ether
- Conversion : 92% (48 hours)
- Enzyme Recyclability : 7 cycles (78% activity)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the diphenylacetamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the diphenylacetamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine
In medicinal chemistry, it is explored for its potential as an anti-inflammatory or analgesic agent due to its structural similarity to known bioactive compounds.
Industry
In industrial applications, it can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The diphenylacetamide moiety contributes to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs primarily differ in the heterocyclic core, substituents, and linkage chemistry. Key examples include:
Table 1: Structural Features of Selected Diphenylacetamide Derivatives
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in Compound 15) improve metabolic stability but may reduce solubility.
- Linkage Chemistry : Compound 37’s dual acetamide linkage (N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide) increases molecular flexibility, whereas the target compound’s direct pyrazole-acetamide bond may restrict conformational freedom .
Key Observations :
- Microwave Synthesis : Used for Compound 15, offering rapid reaction times but moderate yields (42%). This method is advantageous for scaling but requires specialized equipment .
- Room-Temperature Reactions : Compound 37’s synthesis avoids high energy input but may suffer from longer reaction times .
- Coupling Agents : DCC in Compound VIIa’s synthesis demonstrates classical amide bond formation, with yields comparable to microwave-assisted methods .
Pharmacological and Patent Considerations
- Excluded Compounds : The European patent (EP3348550A1) excludes several diphenylacetamide-benzothiazole derivatives (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide), suggesting the target compound’s pyrazole core may circumvent prior art claims .
- Bioactivity Clues: and highlight the pharmacological relevance of pyrazole and thiazole derivatives, implying the target compound could exhibit similar or novel activities, such as kinase inhibition or antimicrobial effects .
Biological Activity
N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by the following molecular formula:
- Molecular Formula : CHN
- Molecular Weight : 290.39 g/mol
The structure features a pyrazole ring, which is known for its bioactive properties, particularly in anti-inflammatory and analgesic activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study involving various pyrazolone derivatives revealed that compounds with structural similarities to this compound demonstrated promising anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Table 1: Summary of Anti-inflammatory Activities of Pyrazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12.5 | COX inhibition |
| Compound B | 8.0 | LOX inhibition |
| This compound | TBD | TBD |
Antimicrobial Activity
In vitro studies have shown that pyrazole derivatives can exhibit antimicrobial properties. For instance, compounds related to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at low concentrations, suggesting potential as antibacterial agents .
Table 2: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- COX Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins involved in inflammation.
- Antimicrobial Mechanisms : The antimicrobial effects are likely due to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Case Study 1 : A recent study evaluated the efficacy of various pyrazole derivatives in reducing inflammation in animal models. The results demonstrated that compounds similar to this compound significantly lowered inflammatory markers compared to control groups .
Case Study 2 : Another research effort focused on the antimicrobial properties of pyrazoles against resistant strains of bacteria. The findings indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
